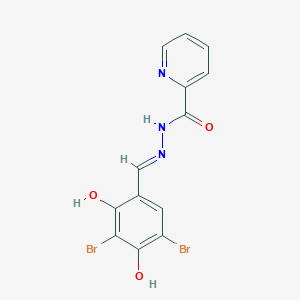![molecular formula C20H16N2O2S2 B6022085 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B6022085.png)
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide, also known as THAL-SNS-032, is a synthetic small molecule inhibitor that has been developed for its potential anticancer properties. This compound has been shown to have a strong inhibitory effect on the activity of cyclin-dependent kinases (CDKs), which are a family of proteins that play a critical role in cell cycle progression and proliferation.
作用機序
The mechanism of action of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide involves its inhibition of CDKs. CDKs are a family of proteins that play a critical role in cell cycle progression and proliferation. By inhibiting CDKs, this compound causes cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as AKT and STAT3.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CDKs, this compound has been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as AKT and STAT3. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the death of these cells. This compound has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to cancer cells.
実験室実験の利点と制限
One advantage of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide is its strong inhibitory effect on CDKs, which are overexpressed in many types of cancer cells. Additionally, this compound has been shown to be effective against a wide range of cancer types. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings. Additionally, more research is needed to fully understand the long-term effects of this compound on normal cells and tissues.
将来の方向性
There are several future directions for research on 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide. One area of research is the development of more potent and selective CDK inhibitors, which may have fewer side effects than this compound. Additionally, more research is needed to understand the long-term effects of this compound on normal cells and tissues. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to understand the potential use of this compound in other diseases beyond cancer, such as inflammatory diseases and neurodegenerative diseases.
合成法
The synthesis of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 2-aminobenzonitrile with 2-thiophenecarboxylic acid to form 2-(2-thienyl)benzonitrile. This compound is then reacted with 2-thienylmethylamine to form 2-(2-thienylmethylamino)benzonitrile. The final step involves the reaction of this compound with acetyl chloride to form this compound.
科学的研究の応用
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have a strong inhibitory effect on CDKs, which are overexpressed in many types of cancer cells. This inhibition leads to cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells. This compound has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.
特性
IUPAC Name |
2-[3-(thiophene-2-carbonyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-19(21-11-14-5-3-9-25-14)13-22-12-16(15-6-1-2-7-17(15)22)20(24)18-8-4-10-26-18/h1-10,12H,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISLVYWXKNODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(4-nitrophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)propanoate](/img/structure/B6022004.png)

![N-(3-methoxyphenyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6022017.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B6022030.png)
![1-[3-(4-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6022035.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B6022041.png)
![(4-ethylbenzyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6022051.png)
![1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6022052.png)
![4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B6022055.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B6022060.png)
![methyl 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B6022064.png)
![2-[4-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6022065.png)
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B6022072.png)
![2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022075.png)